2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine

Descripción

BenchChem offers high-quality 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5INO/c8-6(9)15-5-4(7(10,11)12)1-3(13)2-14-5/h1-2,6H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XPOKYRWYIZGVPC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1C(F)(F)F)OC(F)F)I | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5INO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.00 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Navigating the Stability and Storage of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the critical stability and storage considerations for 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine, a key building block in modern medicinal chemistry and drug discovery. The strategic incorporation of fluorine-containing moieties such as trifluoromethyl (CF₃) and difluoromethoxy (OCHF₂) groups can significantly enhance the metabolic stability, lipophilicity, and binding affinity of drug candidates.[1][2] However, the presence of these functional groups, alongside a reactive iodo-substituent, necessitates a thorough understanding of the compound's chemical behavior to ensure its integrity and prevent the formation of undesirable degradation products. This document outlines the inherent stability risks, recommended storage and handling protocols, and provides a framework for experimental stability assessment.

Chemical Profile and Inherent Stability Considerations

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine possesses a unique constellation of functional groups that dictate its reactivity and stability.

-

Pyridine Core: The pyridine ring itself is a relatively stable aromatic heterocycle. However, the electron-withdrawing nature of the trifluoromethyl and difluoromethoxy groups can influence its reactivity.

-

Iodo Group: The carbon-iodine bond is the most labile site on the molecule and is susceptible to cleavage, particularly when exposed to light or certain catalysts. This makes it a versatile handle for cross-coupling reactions but also a potential point of degradation.

-

Fluorinated Moieties (OCHF₂ and CF₃): The difluoromethoxy and trifluoromethyl groups are generally very stable and contribute to the overall metabolic stability of molecules in which they are incorporated.[1][2] However, under harsh conditions, decomposition can lead to the release of hazardous byproducts like hydrogen fluoride.[3][4]

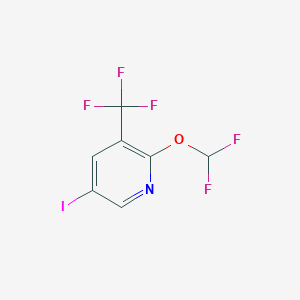

A visual representation of the molecule highlights these key functional groups.

Caption: Key functional groups of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine.

Potential Degradation Pathways

While specific degradation studies on this compound are not extensively published, based on the chemistry of analogous halogenated and fluorinated pyridines, several potential degradation pathways can be postulated.

Caption: Potential degradation pathways for 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine.

2.1 Photodegradation: The carbon-iodine bond is susceptible to homolytic cleavage upon exposure to UV or visible light, leading to the formation of a pyridyl radical and an iodine radical. The pyridyl radical can then abstract a hydrogen atom from the solvent or other molecules to yield the de-iodinated analog, 2-(difluoromethoxy)-3-(trifluoromethyl)pyridine.

2.2 Hydrolysis: While the difluoromethoxy group is generally more stable to hydrolysis than a methoxy group, under acidic or basic conditions, it can undergo slow hydrolysis to the corresponding formate and subsequently to a hydroxyl group. The presence of moisture is a key factor in this process.

2.3 Thermal Decomposition: At elevated temperatures, the molecule can decompose, potentially releasing hazardous gases such as hydrogen fluoride (HF), hydrogen iodide (HI), nitrogen oxides (NOx), and carbon oxides (CO, CO₂).[3][4]

Recommended Storage and Handling Protocols

To ensure the long-term stability and purity of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine, the following storage and handling protocols are recommended, based on best practices for similar fluorinated heterocyclic compounds.[3][4][5][6][7]

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool, dry place.[3][4][7] Refrigeration (2-8 °C) is recommended for long-term storage. | Minimizes the rate of potential thermal degradation and other decomposition reactions. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen).[5] | Prevents oxidative degradation and minimizes exposure to atmospheric moisture. |

| Light | Protect from light.[5][8] Store in an amber vial or in a light-proof container. | Prevents photodegradation, particularly the cleavage of the carbon-iodine bond. |

| Container | Keep container tightly closed.[3][5][7][9] | Prevents the ingress of moisture and air. |

| Incompatibilities | Avoid strong oxidizing agents, strong bases, and excess heat.[4][5] | These conditions can promote rapid decomposition of the compound. |

Handling Precautions:

-

Always handle the compound in a well-ventilated area, preferably in a fume hood.[3][6][7]

-

Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[3][6][7]

-

Avoid contact with skin and eyes.[3][6] In case of contact, rinse immediately and thoroughly with water.[3]

Experimental Workflow for Stability Assessment

A systematic approach is necessary to experimentally validate the stability of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine under specific laboratory conditions. The following workflow outlines a general procedure for a short-term stability study.

Caption: Experimental workflow for assessing the stability of the compound.

Detailed Protocol: HPLC-Based Stability Study

-

Preparation of Stock Solution: Accurately weigh and dissolve 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine in a suitable solvent (e.g., acetonitrile) to a known concentration (e.g., 1 mg/mL).

-

Sample Preparation: Aliquot the stock solution into several HPLC vials for each storage condition to be tested (e.g., refrigerated, room temperature, elevated temperature, exposure to light).

-

Time Points: Analyze the samples at predetermined time intervals (e.g., 0, 24, 48, 72 hours, and 1 week).

-

HPLC Analysis:

-

Column: C18 reverse-phase column.

-

Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a good starting point.

-

Detection: UV detection at a wavelength where the parent compound has significant absorbance.

-

Injection Volume: 10 µL.

-

-

Data Analysis:

-

Determine the peak area of the parent compound at each time point.

-

Calculate the percentage of the parent compound remaining relative to the initial time point (T=0).

-

Monitor for the appearance of new peaks, which may correspond to degradation products. If an LC-MS is used, the mass of these new peaks can aid in their identification.

-

Conclusion

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine is a valuable but potentially sensitive chemical intermediate. A proactive approach to its storage and handling is paramount to maintaining its purity and ensuring the reliability of experimental results. By adhering to the guidelines outlined in this document—namely, storage in a cool, dark, and dry environment under an inert atmosphere—researchers can significantly mitigate the risks of degradation. For critical applications, it is strongly recommended to perform in-house stability studies to confirm the compound's integrity under specific laboratory conditions.

References

-

ABX GmbH. (2012, June 20). Material Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 22147841, 2-Iodo-5-(trifluoromethyl)pyridine. Retrieved from [Link]

-

Cole-Parmer. (2004, March 4). Material Safety Data Sheet - 2,3-Dichloro-5-(Trifluoromethyl)pyridine, 97%. Retrieved from [Link]

-

Umemoto, T. (2011). Development of N-F fluorinating agents and their fluorinations: Historical perspective. Beilstein Journal of Organic Chemistry, 7, 1643–1657. [Link]

-

Yanai, H., et al. (2024). Recyclable 2-Fluoropyridine Derivative as a Storage for Highly Electrophilic 1,1-Bis(triflyl)ethylene. Chemical & Pharmaceutical Bulletin, 72(10), 884-889. [Link]

-

Angene Chemical. (2025, February 24). Safety Data Sheet. Retrieved from [Link]

-

Kanto Chemical Co., Inc. (2023, February 1). Safety Data Sheet: Pyridine. Retrieved from [Link]

-

Tsukamoto, Y., & Nakamura, S. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach, (138). [Link]

-

Wang, Y., et al. (2026, January 29). Degradation Pathways and Complete Defluorination of Chlorinated Polyfluoroalkyl Substances (Clx−PFAS). ResearchGate. [Link]

-

Takaoka, K., et al. (n.d.). Elucidation of degradation mechanism of dioxins during mechanochemical treatment(1). Retrieved from [Link]

- Johnston, H., & Troxell, L. H. (1984). U.S. Patent No. 4,480,102. Washington, DC: U.S.

-

Wang, C., et al. (2025, April 8). A review on the recent mechanisms investigation of PFAS electrochemical oxidation degradation: mechanisms, DFT calculation, and pathways. Frontiers in Environmental Chemistry, 6. [Link]

Sources

- 1. 5-Iodo-2-(trifluoromethoxy)pyridine | 1361696-40-3 | Benchchem [benchchem.com]

- 2. iskweb.co.jp [iskweb.co.jp]

- 3. fishersci.com [fishersci.com]

- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 5. sceti.co.jp [sceti.co.jp]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 8. 2-Hydroxy-5-iodo-3-(trifluoromethyl)pyridine | 887707-23-5 [sigmaaldrich.com]

- 9. kishida.co.jp [kishida.co.jp]

The Trifluoromethylpyridine Scaffold: A Cornerstone of Modern Agrochemical and Pharmaceutical Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Advantage of the Trifluoromethylpyridine Moiety

In the landscape of modern chemical research, the trifluoromethylpyridine (TFMP) scaffold has emerged as a privileged structural motif, driving significant advancements in both the agrochemical and pharmaceutical industries.[1][2][3] The strategic incorporation of a trifluoromethyl (-CF3) group onto a pyridine ring imparts a unique and highly desirable combination of physicochemical properties.[4][5] This includes enhanced metabolic stability, increased lipophilicity, and modulation of electronic properties, all of which are critical for optimizing the efficacy and pharmacokinetic profiles of bioactive molecules.[4][5][6] The potent and diverse biological activities of TFMP derivatives are a direct result of the synergy between the unique characteristics of the fluorine atom and the pyridine moiety.[1][2] This guide provides a comprehensive technical overview of the biological activities of trifluoromethylpyridine derivatives, their mechanisms of action, structure-activity relationships (SAR), and the synthetic strategies employed in their development.

Diverse Biological Activities of Trifluoromethylpyridine Derivatives

The versatility of the TFMP scaffold has led to the development of a wide array of compounds with significant biological activities, spanning from crop protection to human therapeutics.[1][7]

Agrochemical Applications

Trifluoromethylpyridine derivatives are a cornerstone of the modern agrochemical industry, with numerous commercially successful products.[1][2][8]

-

Herbicides: The first major application of TFMP derivatives in agrochemicals was in the development of herbicides like fluazifop-butyl, which is highly effective against perennial grass weeds.[3][8]

-

Insecticides: A broad range of insecticides incorporating the TFMP moiety have been developed, including chlorfluazuron, an insect growth regulator, and flonicamid, which is effective against aphids.[3][8] Sulfoxaflor is another key insecticide that targets sap-feeding pests.[3][8]

-

Fungicides: The inclusion of a trifluoromethyl-substituted pyridine has been shown to enhance fungicidal activity, as demonstrated by the potent fungicide fluazinam.[3][8]

-

Bactericides: Recent research has focused on developing novel TFMP-containing bactericides. For instance, a series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives have shown significant activity against plant pathogenic bacteria like Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae (Xoo), and Xanthomonas axonopodis pv. citri (Xac).[9][10][11] Some of these derivatives exhibited higher efficacy than commercial standards.[10][11]

-

Antiviral Agents: Trifluoromethylpyridine derivatives have also been investigated as potent antiviral agents for plant protection. Novel anthranilic diamide derivatives containing TFMP and hydrazone moieties have demonstrated significant in vivo activity against Tobacco Mosaic Virus (TMV) and Cucumber Mosaic Virus (CMV).[12] These compounds are believed to work by binding to the viral coat protein and inhibiting the assembly of new virus particles.[12][13][14]

Pharmaceutical and Veterinary Applications

The unique properties of TFMP derivatives have also been leveraged in the development of pharmaceuticals and veterinary medicines, with five pharmaceutical and two veterinary products containing this moiety having received market approval.[1][2]

-

Anticancer Agents: The trifluoromethylpyridine scaffold is a key component in the design of novel anticancer agents.[6][15] Derivatives have been synthesized that inhibit specific kinases involved in cancer cell proliferation.[6] Furthermore, some trifluoromethyl-substituted pyrimidine derivatives have shown potent anti-proliferative activity against various human tumor cell lines, inducing apoptosis and cell cycle arrest.[16]

-

Antiviral Agents (Human Health): The HIV protease inhibitor Tipranavir (Aptivus®) is a prominent example of a successful pharmaceutical containing a trifluoromethyl group, which contributes to its high potency and efficacy against resistant HIV strains.[3][4]

-

Antibacterial Agents: The trifluoromethyl group's ability to increase lipophilicity can enhance the penetration of bacterial cell membranes, leading to increased efficacy against challenging bacterial strains.[6] For example, 4-trifluoromethylpyridine nucleosides have demonstrated promising antibacterial activity against Staphylococcus aureus, Bacillus infantis, Escherichia coli, and Stenotrophomonas maltophilia.[17]

-

Autoimmune Disorders: Recent studies have explored 6-(trifluoromethyl)-pyridine derivatives as inverse agonists of the nuclear retinoic acid-related orphan receptor γt (RORγt), a promising target for treating autoimmune diseases.[18][19] One derivative, W14, exhibited potent inhibitory activity superior to a clinical compound.[18]

Physicochemical Properties and Their Impact on Biological Activity

The introduction of a trifluoromethyl group to a pyridine ring dramatically alters its physicochemical properties, which is fundamental to the enhanced biological activity of these derivatives.[4]

-

Increased Lipophilicity: The -CF3 group is highly lipophilic, which can improve a molecule's ability to cross cell membranes and reach its biological target.[5][6]

-

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group highly resistant to metabolic breakdown by enzymes like cytochrome P450.[4] This leads to a longer half-life and improved pharmacokinetic profiles.[4][5]

-

Modulation of Acidity (pKa): As a strong electron-withdrawing group, the -CF3 group lowers the pKa of the pyridine ring, influencing its ionization state at physiological pH and potentially improving its interaction with biological targets.[4]

-

Altered Electronic Properties and Binding Affinity: The electronic effects of the -CF3 group can lead to unique interactions with protein targets, such as dipole-dipole and orthogonal multipolar interactions, which can increase binding affinity and selectivity.[4][6]

Structure-Activity Relationship (SAR) Insights

The biological activity of trifluoromethylpyridine derivatives is highly dependent on the substitution pattern on both the pyridine ring and other parts of the molecule.

For a series of trifluoromethylpyridine 1,3,4-oxadiazole derivatives with antibacterial activity, SAR studies revealed that the type and position of substituents on the terminal phenyl ring significantly influenced their efficacy against different bacterial strains.[9]

Synthetic Methodologies

Several robust synthetic routes have been established for the preparation of trifluoromethylpyridine derivatives, ensuring their availability for research and commercial production.[1][6] The two primary methods are:

-

Chlorine/Fluorine Exchange: This method involves the chlorination of a picoline precursor to form a trichloromethylpyridine, followed by a halogen exchange reaction using a fluorinating agent to introduce the trifluoromethyl group.[1][2]

-

Cyclocondensation Reactions: This approach involves the construction of the pyridine ring from a trifluoromethyl-containing building block, such as ethyl 4,4,4-trifluoro-3-oxobutanoate.[1][3][6]

Experimental Protocols

In Vitro Antibacterial Activity Screening

A common method to evaluate the antibacterial activity of trifluoromethylpyridine derivatives against plant pathogens is the turbidimeter test.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against various bacterial strains.

Materials:

-

Test compounds (trifluoromethylpyridine derivatives)

-

Bacterial strains (e.g., Ralstonia solanacearum, Xanthomonas oryzae pv. oryzae)

-

Nutrient Broth (NB) medium

-

Sterile 96-well microplates

-

Microplate reader

-

Dimethyl sulfoxide (DMSO)

Procedure:

-

Preparation of Bacterial Suspension: Inoculate the bacterial strain into NB medium and culture at 28°C on a shaker at 180 rpm until the logarithmic growth phase is reached. Adjust the bacterial concentration to approximately 1 x 10^6 CFU/mL.

-

Preparation of Test Solutions: Dissolve the test compounds in DMSO to prepare stock solutions. A series of dilutions are then made with sterile distilled water containing 0.1% Tween-80 to obtain the desired final concentrations.

-

Assay Setup: Add the bacterial suspension and the test compound solutions to the wells of a 96-well microplate. Include a negative control (containing DMSO and bacterial suspension) and a blank control (containing NB medium only).

-

Incubation: Incubate the microplates at 28°C for 24-48 hours.

-

Data Collection: Measure the optical density (OD) at 600 nm using a microplate reader.

-

Calculation: Calculate the percentage of inhibition for each concentration and determine the EC50 value using a suitable statistical method.

Quantitative Data Summary

The following table summarizes the in vitro antibacterial activity of selected trifluoromethylpyridine 1,3,4-oxadiazole derivatives against various plant pathogens.

| Compound | Target Pathogen | EC50 (µg/mL) | Reference Compound | EC50 (µg/mL) | Reference |

| 6a | Ralstonia solanacearum | 26.2 | Thiodiazole Copper | 97.2 | [10] |

| 6a | Xanthomonas axonopodis pv. citri | 10.11 | Thiodiazole Copper | 35.3 | [10] |

| 6q | Xanthomonas oryzae pv. oryzae | 7.2 | Bismerthiazol | 57.2 | [10] |

Conclusion

Trifluoromethylpyridine derivatives represent a remarkably versatile and potent class of compounds with broad-ranging biological activities that are crucial for both modern agriculture and medicine.[1][20] The unique physicochemical properties imparted by the trifluoromethyl group provide a powerful tool for medicinal chemists to optimize lead compounds.[4] Continued exploration of the structure-activity relationships and mechanisms of action of TFMP derivatives is expected to yield even more innovative and effective solutions for crop protection and human health in the future.[1][2][20]

References

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science, 46(3), 294-306. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of Trifluoromethylpyridines in Modern Pharmaceutical Discovery. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Pesticide Science. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Key Uses of Trifluoromethylpyridine Derivatives in Pharma. Available from: [Link]

-

Alneyadi, S. S., Abdulqader, A. A., Salem, A. A., & Abdou, I. (2017). Synthesis and antimicrobial activity of 4-trifluoromethylpyridine nucleosides. Heterocyclic Communications, 23(3), 197-203. Available from: [Link]

-

Song, Y., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega, 6(46), 30887–30896. Available from: [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. Trifluoromethylpyridine Derivatives: Your Next Agrochemical Breakthrough. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Semantic Scholar. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2023). Trifluoromethylpyridine: Its chemistry and applications. Research Outreach. Available from: [Link]

-

Song, Y., et al. (2021). Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents. ACS Omega. Available from: [Link]

-

Li, X., et al. (2019). Synthesis of Anthranilic Diamide Derivatives Containing Moieties of Trifluoromethylpyridine and Hydrazone as Potential Anti-Viral Agents for Plants. Molecules, 24(23), 4369. Available from: [Link]

-

Wang, Y., et al. (2021). Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles. Pest Management Science, 78(4), 1461-1470. Available from: [Link]

-

Wang, Y., et al. (2021). Design, Synthesis, and Mechanism of Antiviral Acylurea Derivatives Containing a Trifluoromethylpyridine Moiety. Journal of Agricultural and Food Chemistry, 69(44), 13139-13149. Available from: [Link]

-

Song, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Wang, W., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Letters in Drug Design & Discovery. Available from: [Link]

-

Song, B., et al. (2022). Trifluoromethylpyridine: An Important Active Fragment for the Discovery of New Pesticides. Journal of Agricultural and Food Chemistry. Available from: [Link]

-

Reddy, T. R., et al. (2021). Synthesis of 6‐trifluoromethyl pyridine derivatives. ChemistrySelect, 6(40), 10833-10837. Available from: [Link]

-

Wang, W., et al. (2024). A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivatives as RORγt Inverse Agonists. Bentham Science Publishers. Available from: [Link]

-

Sharma, P., et al. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Pharmaceuticals, 15(10), 1243. Available from: [Link]

-

Tsukamoto, M., & Nakamura, T. (2021). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. ResearchGate. Available from: [Link]

-

Li, J., et al. (2022). Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety. Frontiers in Chemistry, 10, 888883. Available from: [Link]

-

IntechOpen. (2022). Anticancer Functions of Pyridine Heterocycles. Available from: [Link]

-

ResearchGate. The importance of trifluoromethyl pyridines in crop protection. Available from: [Link]

-

Dai, A., et al. (2020). Synthesis and biological activities of novel trifluoromethylpyridine amide derivatives containing sulfur moieties. RSC Advances, 10(60), 36561-36568. Available from: [Link]

-

Dabholkar, V. V., et al. (2012). Synthesis of novel 1,2,3-triazole derivatives containing oxadiazole, trifluoromethyl pyridine. Der Pharma Chemica, 4(1), 320-328. Available from: [Link]

-

Gholivand, K., et al. (2022). Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. Molecules, 27(2), 481. Available from: [Link]

-

Wang, Y., et al. (2022). Novel trifluoromethylpyridine piperazine derivatives as potential plant activators. Frontiers in Plant Science, 13, 1064906. Available from: [Link]

-

Zhang, H., et al. (2021). Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 51, 128369. Available from: [Link]

Sources

- 1. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients [jstage.jst.go.jp]

- 3. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. semanticscholar.org [semanticscholar.org]

- 8. nbinno.com [nbinno.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Trifluoromethylpyridine 1,3,4-Oxadiazole Derivatives: Emerging Scaffolds as Bacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Synthesis of Anthranilic Diamide Derivatives Containing Moieties of Trifluoromethylpyridine and Hydrazone as Potential Anti-Viral Agents for Plants - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Trifluoromethylpyridine thiourea derivatives: design, synthesis and inhibition of the self-assembly of tobacco mosaic virus particles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pubs.acs.org [pubs.acs.org]

- 15. Anticancer Functions of Pyridine Heterocycles | IntechOpen [intechopen.com]

- 16. Design, synthesis and antitumor activity evaluation of trifluoromethyl-substituted pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. research.uaeu.ac.ae [research.uaeu.ac.ae]

- 18. A SAR Study on a Class of 6-(Trifluoromethyl)-pyridine Derivative...: Ingenta Connect [ingentaconnect.com]

- 19. benthamdirect.com [benthamdirect.com]

- 20. pubs.acs.org [pubs.acs.org]

The Strategic Implementation of the Difluoromethoxy (-OCF₂H) Group in Modern Drug Design

Introduction: Beyond Traditional Fluorination

The strategic incorporation of fluorine has been a cornerstone of medicinal chemistry for decades, primarily used to block metabolically labile sites or increase lipophilicity. However, as drug targets become more complex, binary approaches to fluorination are no longer sufficient. Enter the difluoromethoxy group (-OCF₂H) —a highly nuanced, dynamic functional group that bridges the gap between the electron-donating methoxy (-OCH₃) and the strongly electron-withdrawing, highly lipophilic trifluoromethoxy (-OCF₃) groups.

Unlike its analogs, the -OCF₂H moiety acts as a lipophilic hydrogen bond donor [1]. This unique physicochemical profile allows it to serve as a metabolically stable bioisostere for hydroxyl (-OH), thiol (-SH), and amine (-NH₂) groups, fundamentally altering how we approach lead optimization.

Physicochemical Dynamics and Causality

To understand the utility of the -OCF₂H group, we must examine the causality behind its electronic and steric behavior. The two highly electronegative fluorine atoms exert a strong inductive pull, drawing electron density away from the carbon atom. This polarization renders the attached hydrogen atom significantly acidic, enabling it to participate in hydrogen bonding with target protein backbones or water molecules within a binding pocket.

Simultaneously, the presence of the fluorine atoms increases the overall lipophilicity of the molecule compared to a standard ether, enhancing membrane permeability and oral bioavailability. Furthermore, the -OCF₂H group exhibits "dynamic lipophilicity"—its polarity changes depending on its conformation, allowing it to adapt to both the hydrophobic lipid bilayer and the polar aqueous environment of the cytosol [2].

Quantitative Data Summary: Comparative Physicochemical Profiling

The following table summarizes the physicochemical shifts observed when substituting common functional groups, demonstrating why -OCF₂H is a preferred bioisostere in optimization campaigns.

| Property | Methoxy (-OCH₃) | Difluoromethoxy (-OCF₂H) | Trifluoromethoxy (-OCF₃) | Hydroxyl (-OH) |

| Lipophilicity (ΔlogP) | Baseline | Moderate Increase (+0.1 to +0.4) | High Increase (+0.8) | Decrease (-1.0) |

| Hammett Constant (σp) | -0.27 (Electron Donating) | +0.14 (Weakly Withdrawing) | +0.35 (Strongly Withdrawing) | -0.37 (Electron Donating) |

| H-Bond Donor Capacity | None | Yes (Lipophilic Donor) | None | Yes (Strong Donor) |

| Metabolic Stability | Low (O-demethylation) | High (Resists CYP450) | Very High | Low (Phase II Conjugation) |

| In Vitro Half-life (t½) | ~15 min | > 120 min | > 120 min | Variable |

Mechanistic Case Studies: FDA-Approved Successes

The theoretical benefits of the -OCF₂H group are perfectly validated by its presence in blockbuster therapeutics. The specific electronic tuning provided by this moiety is often the definitive factor in a drug's efficacy and safety profile.

Pantoprazole: pH-Dependent Activation

Pantoprazole is a proton pump inhibitor (PPI) used to treat gastroesophageal reflux disease (GERD) [3]. The -OCF₂H group on its benzimidazole ring is not merely structural; it is the mechanistic linchpin of the drug. With a Hammett σp of +0.14, the -OCF₂H group weakly withdraws electron density, lowering the pKa of the benzimidazole nitrogen.

-

The Causality: This precise pKa tuning ensures the drug remains unprotonated and chemically stable at the neutral pH of the bloodstream. It only undergoes protonation, structural rearrangement (via a spiro intermediate), and activation when it reaches the highly acidic environment (pH < 2) of the gastric parietal cells, preventing off-target systemic toxicity.

Roflumilast: Overcoming Metabolic Liabilities

Roflumilast is a selective phosphodiesterase-4 (PDE4) inhibitor for chronic obstructive pulmonary disease (COPD). Early PDE4 inhibitors suffered from rapid clearance due to oxidative O-dealkylation by cytochrome P450 enzymes.

-

The Causality: By replacing a standard alkyl ether with a difluoromethoxy group, researchers sterically and electronically shielded the oxygen atom from CYP450 attack [4]. This drastically extended the drug's half-life while the -OCF₂H proton maintained a critical hydrogen bond within the PDE4 active site.

Fig 1. Roflumilast mechanism: PDE4 inhibition leading to suppressed inflammation.

Synthetic Methodologies: A Self-Validating Protocol

Introducing the -OCF₂H group requires precision. The most scalable and reliable method involves the generation of a difluorocarbene (:CF₂) intermediate, which rapidly inserts into a phenoxide nucleophile.

As a Senior Application Scientist, I mandate that all protocols be self-validating systems —meaning analytical checkpoints are embedded directly into the workflow to eliminate guesswork and ensure causality at every step.

Protocol: Difluoromethylation of Phenols using Sodium Chlorodifluoroacetate

Objective: Synthesize an aryl difluoromethyl ether from a corresponding phenol. Reagents: Phenol (1.0 eq), Sodium chlorodifluoroacetate (ClCF₂COONa, 2.5 eq), K₂CO₃ (2.0 eq), anhydrous DMF.

-

Step 1: Deprotonation

-

Action: Dissolve the phenol in anhydrous DMF under N₂. Add K₂CO₃ and stir at room temperature for 30 minutes.

-

Causality: K₂CO₃ is a mild base, perfectly calibrated to deprotonate the phenol (pKa ~10) without degrading the solvent or causing side reactions.

-

Self-Validation Checkpoint: Perform a rapid TLC (Hexanes/EtOAc). The disappearance of the phenol spot and the appearance of a baseline-bound phenoxide confirms complete deprotonation.

-

-

Step 2: Carbenoid Generation & Reaction

-

Action: Heat the mixture to 95 °C. Begin the dropwise addition of ClCF₂COONa dissolved in DMF over 1 hour.

-

Causality: Thermal decarboxylation of the acetate generates the highly reactive difluorocarbene (:CF₂) in situ. Slow addition keeps the local concentration of :CF₂ low, strictly preventing its dimerization into tetrafluoroethylene gas.

-

Self-Validation Checkpoint: Visual confirmation of steady CO₂ gas evolution (bubbling) during addition verifies active carbene generation.

-

-

Step 3: In Situ Monitoring

-

Action: Maintain heating for 4 hours post-addition.

-

Self-Validation Checkpoint: Extract a 50 µL crude aliquot, dilute in CDCl₃, and acquire a rapid ¹⁹F NMR spectrum. The appearance of a distinct doublet at approximately -80 to -85 ppm (J ≈ 74 Hz) confirms product formation. If unreacted starting material remains, add 0.5 eq more of ClCF₂COONa.

-

-

Step 4: Workup and Isolation

-

Action: Cool to room temperature, quench with ice water, and extract with EtOAc (3x). Wash the organic layer extensively with brine (5x).

-

Causality: The aqueous quench safely destroys any remaining carbene precursors. The aggressive brine washes are mandatory to pull the highly polar DMF out of the organic phase.

-

-

Step 5: Final Structural Verification

-

Action: Dry over Na₂SO₄, concentrate, and purify via flash chromatography.

-

Self-Validation Checkpoint: Run a ¹H NMR. The absolute confirmation of success is the presence of a characteristic triplet at ~6.5 ppm (J ≈ 74 Hz), representing the proton split by the two adjacent fluorine atoms.

-

Fig 2. Self-validating workflow for the difluoromethylation of phenols.

Conclusion

The difluoromethoxy group is not merely a structural placeholder; it is a highly functional, dynamically responsive moiety that solves complex pharmacokinetic and pharmacodynamic challenges. By understanding the causality behind its lipophilic hydrogen-bonding capabilities and strictly adhering to self-validating synthetic protocols, medicinal chemists can leverage the -OCF₂H group to rescue failing lead compounds and design the next generation of highly targeted, metabolically resilient therapeutics.

References

-

ResearchGate. "The Difluoromethyl Bioisoster: Examining the 'Lipophilic Hydrogen Bond Donor' Concept." Available at: [Link]

-

U.S. Food and Drug Administration (FDA). "PROTONIX (pantoprazole sodium) Label and Approval Data." Available at: [Link]

-

National Institutes of Health (NIH) - PubMed Central. "Design, Synthesis, and Structure–Activity Relationship, Molecular Modeling, and NMR Studies of a Series of Phenyl Alkyl Ketones as Highly Potent and Selective Phosphodiesterase-4 Inhibitors." Available at: [Link]

In-Depth Technical Guide: Synthesis and Starting Materials for 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine

Executive Summary

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine (CAS: 1803729-60-3) [1] is a highly functionalized heterocyclic building block critical to the development of modern agrochemicals and pharmaceuticals. The strategic incorporation of both a trifluoromethyl (–CF₃) and a difluoromethoxy (–OCF₂H) group significantly modulates the lipophilicity, metabolic stability, and target-binding affinity of the pyridine core [4]. Furthermore, the presence of the 5-iodo substituent provides a versatile synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings).

This whitepaper details the optimal retrosynthetic pathways, core starting materials, and self-validating experimental protocols required to synthesize this molecule with high regioselectivity and yield.

Retrosynthetic Analysis & Strategic Route Selection

The synthesis of highly fluorinated pyridines requires careful orchestration of electrophilic aromatic substitution and O-alkylation to avoid undesired side reactions, such as N-alkylation or over-halogenation.

Rationale for the Selected Route: The most robust and scalable route begins with 3-(trifluoromethyl)pyridin-2-ol .

-

Regioselective Iodination: The hydroxyl group at the 2-position strongly directs electrophilic aromatic substitution to the ortho and para positions (positions 3 and 5). Because position 3 is sterically and electronically blocked by the strongly electron-withdrawing –CF₃ group (which itself directs meta, pointing to position 5), both substituents synergistically direct the incoming iodine electrophile exclusively to the 5-position.

-

O-Difluoromethoxylation: The resulting intermediate, 5-iodo-3-(trifluoromethyl)pyridin-2-ol (CAS: 887707-23-5) [2], undergoes O-alkylation. Utilizing a difluorocarbene precursor under specific basic conditions ensures selective O-difluoromethoxylation over N-alkylation, driven by the thermodynamic stability of the resulting fluorinated ether.

Retrosynthetic workflow for 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine.

Core Starting Materials & Reagents

To ensure a self-validating system, the purity and moisture content of the starting materials must be strictly controlled. Below is the quantitative and qualitative breakdown of the required chemical inventory.

| Chemical Name | CAS Number | Role | Key Properties & Purity Requirements |

| 3-(Trifluoromethyl)pyridin-2-ol | 22245-83-6 | Primary Starting Material | >98% purity, dry solid. |

| N-Iodosuccinimide (NIS) | 516-12-1 | Electrophilic Iodine Source | >95%, stored in dark at 4°C. Protect from light to prevent I₂ liberation. |

| Sodium chlorodifluoroacetate | 1895-39-2 | Difluorocarbene Precursor | >97%, hygroscopic (must be stored under inert atmosphere). |

| Cesium Carbonate (Cs₂CO₃) | 534-17-8 | Base | Anhydrous, >99%. Promotes O-alkylation over N-alkylation. |

| N,N-Dimethylformamide (DMF) | 68-12-2 | Solvent | Anhydrous (<50 ppm H₂O) to prevent carbene quenching. |

Step-by-Step Experimental Methodologies

Protocol 1: Synthesis of 5-Iodo-3-(trifluoromethyl)pyridin-2-ol (Intermediate)

Objective: Achieve >95% regioselective iodination at the 5-position [3]. Causality & Logic: NIS is chosen over elemental iodine (I₂) because it provides a controlled, steady release of the iodonium ion (I⁺), minimizing oxidative side reactions. DMF acts as a polar solvent that stabilizes the transition state of the electrophilic aromatic substitution.

Procedure:

-

Preparation: In an oven-dried, 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3-(trifluoromethyl)pyridin-2-ol (1.0 equiv, 100 mmol) in anhydrous DMF (200 mL) under a nitrogen atmosphere.

-

Reagent Addition: Shield the flask from direct light using aluminum foil. Add N-iodosuccinimide (NIS) (1.1 equiv, 110 mmol) portion-wise over 15 minutes to control the mild exotherm.

-

Reaction: Heat the reaction mixture to 80°C using a precisely controlled oil bath. Stir for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS until the starting material is completely consumed.

-

Quenching & Workup: Cool the mixture to room temperature. Quench the reaction by pouring it into 500 mL of ice-cold aqueous sodium thiosulfate (Na₂S₂O₃, 10% w/v) to neutralize unreacted NIS and free iodine.

-

Extraction & Purification: Extract the aqueous layer with Ethyl Acetate (3 x 200 mL). Wash the combined organic layers with brine (3 x 100 mL) to remove residual DMF. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Recrystallize from hot ethanol/water to yield 5-iodo-3-(trifluoromethyl)pyridin-2-ol [2] as a pale yellow solid.

Protocol 2: O-Difluoromethoxylation to Yield the Target Compound

Objective: Generate difluorocarbene in situ and trap it with the pyridin-2-ol phenoxide equivalent to form the target ether [1]. Causality & Logic: Sodium chlorodifluoroacetate undergoes thermal decarboxylation at ~100°C to generate the highly reactive difluorocarbene (:CF₂). Cesium carbonate is utilized because the large, polarizable Cs⁺ cation weakly coordinates with the phenoxide oxygen, increasing its nucleophilicity and strongly favoring O-alkylation over the competing N-alkylation pathway (a common issue with 2-pyridones). Anhydrous conditions are critical because water readily reacts with :CF₂ to form carbon monoxide and HF.

Procedure:

-

Preparation: In a flame-dried 250 mL Schlenk flask, combine 5-iodo-3-(trifluoromethyl)pyridin-2-ol (1.0 equiv, 50 mmol) and anhydrous Cs₂CO₃ (2.0 equiv, 100 mmol) in anhydrous DMF (100 mL). Stir at room temperature for 30 minutes to pre-form the cesium salt.

-

Carbene Precursor Addition: Add Sodium chlorodifluoroacetate (2.5 equiv, 125 mmol) in one portion.

-

Thermal Decarboxylation: Heat the mixture to 100°C under a strict nitrogen atmosphere. Vigorous gas evolution (CO₂) will be observed. Maintain heating for 12 hours.

-

Workup: Cool the reaction to room temperature. Dilute with water (300 mL) to dissolve inorganic salts. Extract with Methyl tert-butyl ether (MTBE) (3 x 150 mL).

-

Purification: Wash the combined organic layers with water (3 x 100 mL) and brine (100 mL), dry over MgSO₄, and concentrate. Purify the crude residue via silica gel flash chromatography (eluting with Hexanes/EtOAc 9:1) to isolate 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine as a clear, dense oil or low-melting solid.

Mechanistic Insights & Causality

The success of the difluoromethoxylation hinges entirely on the transient generation of the singlet difluorocarbene and the precise control of the nucleophile's reactivity.

Mechanistic pathway of difluorocarbene generation and subsequent O-alkylation.

-

Decarboxylation & Alpha-Elimination: Thermal decomposition of ClCF₂COONa yields CO₂, Na⁺, and the [ClCF₂⁻] anion, which rapidly undergoes alpha-elimination of a chloride ion to yield singlet :CF₂.

-

The "Cesium Effect": The singlet :CF₂ possesses an empty p-orbital, making it highly electrophilic. The oxygen atom of the deprotonated pyridin-2-ol attacks this empty p-orbital. If smaller cations (like Li⁺ or Na⁺) were used, they would tightly bind the oxygen atom, forcing the carbene to attack the nitrogen atom (yielding the undesired N-difluoromethyl pyridone). The bulky Cs⁺ cation leaves the oxygen exposed and highly nucleophilic, ensuring structural fidelity. Subsequent protonation yields the –OCF₂H group.

Analytical Characterization & Quality Control

To validate the synthesis and ensure the integrity of the self-validating system, the following analytical signatures must be confirmed before proceeding to downstream cross-coupling:

-

¹H NMR (CDCl₃, 400 MHz): A distinct triplet at ~7.4 ppm (J = 72 Hz) is the hallmark of the –OCF₂H proton, split by the two adjacent fluorine atoms. The pyridine aromatic protons will appear as two distinct singlets (meta-coupling only, J ~ 2 Hz) in the 8.0 – 8.8 ppm range.

-

¹⁹F NMR (CDCl₃, 376 MHz): Two distinct signals must be present: a singlet at ~ -62 ppm corresponding to the –CF₃ group (3F), and a doublet at ~ -89 ppm (J = 72 Hz) corresponding to the –OCF₂H group (2F).

-

LC-MS (ESI+): The expected mass-to-charge ratio [M+H]⁺ is observed at m/z 339.9.

References

safety and handling precautions for 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine

An In-depth Technical Guide to the Safe Handling of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine

For distribution to qualified research, scientific, and drug development professionals only.

Disclaimer: No specific Material Safety Data Sheet (MSDS) or comprehensive safety data for 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine has been identified in publicly available literature or safety databases. This guide has been meticulously compiled by synthesizing safety and handling information from structurally analogous compounds. The recommendations herein are based on scientific inference from the known hazards of similar chemical entities. All procedures should be conducted with the utmost caution in a controlled laboratory setting by trained professionals. A thorough risk assessment must be performed before commencing any work with this compound.

Introduction: A Profile of a Complex Pyridine Derivative

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine is a highly functionalized pyridine derivative of significant interest in medicinal chemistry and drug development. Its structural complexity, featuring a difluoromethoxy group, an iodine atom, and a trifluoromethyl group on the pyridine core, suggests its potential as a versatile building block in the synthesis of novel therapeutic agents. The trifluoromethyl group, in particular, is a common feature in many modern pharmaceuticals, valued for its ability to enhance metabolic stability and binding affinity.[1]

Given the absence of specific safety data, this guide provides a comprehensive framework for its safe handling, storage, and disposal, drawing upon data from closely related iodo-, trifluoromethyl-, and difluoromethoxy-substituted pyridines.

Hazard Identification and Classification

Based on an analysis of structurally similar compounds, 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine should be treated as a hazardous substance with the following potential classifications:

| Hazard Class | Category | GHS Hazard Statement | Basis of Inference (Structurally Similar Compounds) |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | [2][3][4][5] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [2][3][6][7][8] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation | [2][3][6][7][8][9] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | [2][3][6][7][8] |

| Hazardous to the Aquatic Environment, Long-term | Category 2 | H411: Toxic to aquatic life with long lasting effects | [4][5] |

Signal Word: Warning [6]

Hazard Pictograms:

First-Aid Measures: Immediate Response Protocols

In the event of exposure, immediate and appropriate first aid is critical. The following procedures are recommended based on data from analogous compounds[2][3][8][9][10][11][12]:

-

Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, ensuring to rinse under the eyelids.[3][9][10] Seek immediate medical attention.[9]

-

Skin Contact: Remove all contaminated clothing and wash the affected area immediately with plenty of soap and water for at least 15 minutes.[9][10][11] If skin irritation persists, seek medical attention.[9][10]

-

Inhalation: Move the individual to fresh air. If breathing is difficult or has stopped, provide artificial respiration.[9][10][11] Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. Rinse the mouth thoroughly with water and drink plenty of water afterward.[3][9][11] Never give anything by mouth to an unconscious person.[3] Seek immediate medical attention.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining robust engineering controls with appropriate PPE, is essential for minimizing exposure risk.

Engineering Controls

-

Ventilation: All handling of this compound must be conducted in a well-ventilated laboratory.[2][9][13] For procedures that may generate dust or aerosols, a certified chemical fume hood is mandatory.[2]

-

Safety Stations: Easily accessible and fully functional eyewash stations and safety showers are required in the immediate vicinity of the work area.[2][11][12]

Personal Protective Equipment (PPE)

-

Eye and Face Protection: Chemical safety goggles with side-shields or a full-face shield are mandatory.[2][3]

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber) that have been inspected for integrity before use.[2][10]

-

Body Protection: A laboratory coat and other impervious clothing should be worn to prevent skin contact.[2][10]

-

Respiratory Protection: If the ventilation is inadequate or if there is a risk of aerosol formation, a NIOSH/MSHA or European Standard EN 149 approved respirator with an appropriate filter for organic vapors and particulates should be used.[10][11]

Handling and Storage: A Proactive Approach to Safety

Safe Handling Protocols

-

Avoid all personal contact with the substance, including inhalation of dust or vapors.[13][14]

-

Do not eat, drink, or smoke in areas where the compound is handled.[2][11][14]

-

Wash hands and any exposed skin thoroughly after handling.[2][10][11]

-

Ensure containers are securely sealed when not in use.[13][14]

Storage Conditions

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.[2][8][9][13]

-

Keep away from incompatible materials such as strong oxidizing agents.[11]

-

Protect from direct sunlight and sources of ignition.[2][9][11]

-

For long-term storage, consider an inert atmosphere and refrigeration.

Accidental Release Measures: Preparedness and Response

In the event of a spill, a pre-planned and well-rehearsed response is crucial to mitigate risks.

Spill Response Workflow

Caption: A stepwise workflow for responding to an accidental release.

Detailed Spill Response Protocol

-

Evacuate: Immediately clear the area of all personnel.[2][3]

-

Ventilate: Ensure the area is well-ventilated.

-

Personal Protection: Don the appropriate PPE, including respiratory protection.[2]

-

Containment: For liquid spills, use an inert absorbent material such as vermiculite, sand, or earth to contain the spill.[2] For solid spills, carefully sweep up the material, avoiding the generation of dust.[3][14]

-

Collection: Place the absorbed or swept material into a suitable, labeled, and sealed container for disposal.[2][3]

-

Decontamination: Clean the spill area thoroughly.[13]

-

Disposal: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[8][10]

Physical and Chemical Properties

While specific data for the target compound is unavailable, the following table presents data for a structurally related compound, 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine (CAS: N/A), to provide an estimation of its physical properties.[15]

| Property | Value (for 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine) |

| Molecular Formula | C6H2ClF3IN |

| Molecular Weight | 307.44 g/mol |

Stability and Reactivity

-

Stability: The compound is expected to be stable under normal laboratory conditions.[9][11]

-

Conditions to Avoid: Avoid exposure to heat, open flames, and other sources of ignition.[9][11]

-

Incompatible Materials: Avoid contact with strong oxidizing agents.[11]

-

Hazardous Decomposition Products: Upon combustion, this compound may produce hazardous decomposition products including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO2), hydrogen fluoride (HF), and hydrogen iodide (HI).[11]

Toxicological Information

No specific toxicological data is available for 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine. Based on the hazard classifications of analogous compounds, it is presumed to be harmful if swallowed and may cause skin, eye, and respiratory irritation.[2][3][6][7][8]

Disposal Considerations

All waste containing this compound must be treated as hazardous waste.[10] Disposal should be carried out by a licensed professional waste disposal service in accordance with all applicable local, state, and federal regulations. Do not allow this material to enter the environment.[2][4]

References

-

NextSDS. 2-(difluoromethoxy)-5-iodopyridine — Chemical Substance Information. [Link]

-

Angene Chemical. (2025, February 24). Safety Data Sheet: methyl 2-(difluoromethoxy)pyridine-4-carboxylate. [Link]

-

PubChem. 2-Iodo-5-(trifluoromethyl)pyridine. [Link]

-

PubChem. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine. [Link]

-

Research Outreach. (2023, November 8). Trifluoromethylpyridine: Its chemistry and applications. [Link]

Sources

- 1. Trifluoromethylpyridine: Its chemistry and applications [researchoutreach.org]

- 2. chemscene.com [chemscene.com]

- 3. angenechemical.com [angenechemical.com]

- 4. jubilantingrevia.com [jubilantingrevia.com]

- 5. 2,3-ジクロロ-5-(トリフルオロメチル)ピリジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. nextsds.com [nextsds.com]

- 7. 2-Iodo-5-(trifluoromethyl)pyridine | C6H3F3IN | CID 22147841 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. assets.thermofisher.cn [assets.thermofisher.cn]

- 10. fishersci.com [fishersci.com]

- 11. fishersci.com [fishersci.com]

- 12. fishersci.com [fishersci.com]

- 13. static.cymitquimica.com [static.cymitquimica.com]

- 14. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 15. 2-Chloro-5-iodo-3-(trifluoromethyl)pyridine | C6H2ClF3IN | CID 11500513 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Suzuki Coupling of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine

Introduction: A Privileged Scaffold in Modern Drug Discovery

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry. The trifluoromethyl (-CF3) and difluoromethoxy (-OCHF2) moieties, in particular, are prized for their ability to modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and target binding affinity.[1][2] When installed on a pyridine ring, a ubiquitous scaffold in pharmaceuticals, the resulting trifluoromethylpyridines are of significant interest for the development of novel therapeutics and agrochemicals.[3][4]

This application note provides a detailed protocol for the Suzuki-Miyaura cross-coupling of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine, a highly functionalized and electron-deficient building block. The presence of two distinct fluorine-containing groups and the inherent electron-poor nature of the pyridine ring present unique challenges and considerations for achieving efficient carbon-carbon bond formation. This guide will provide researchers, scientists, and drug development professionals with a robust and reproducible protocol, grounded in established principles of cross-coupling chemistry.

Understanding the Substrate: Electronic and Steric Considerations

The reactivity of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine in Suzuki-Miyaura coupling is heavily influenced by its electronic and steric profile. The pyridine nitrogen, along with the strongly electron-withdrawing trifluoromethyl and difluoromethoxy groups, renders the aromatic ring significantly electron-deficient. This electronic characteristic generally facilitates the oxidative addition step of the catalytic cycle, which is often the rate-determining step for less reactive aryl halides.[1]

The iodine atom at the 5-position serves as an excellent leaving group in the Suzuki coupling, with the reactivity of halogens in this reaction generally following the trend I > Br > Cl.[5] However, the steric hindrance around the coupling site, posed by the adjacent trifluoromethyl group, necessitates the careful selection of a sterically demanding and electron-rich ligand to promote efficient reductive elimination and prevent catalyst deactivation.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound (e.g., a boronic acid or ester) and an organic halide or triflate. The catalytic cycle is generally understood to proceed through three key steps:

-

Oxidative Addition: A low-valent palladium(0) species inserts into the carbon-iodine bond of the pyridine substrate, forming a palladium(II) intermediate.

-

Transmetalation: In the presence of a base, the organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide.

-

Reductive Elimination: The two organic partners on the palladium center couple, forming the desired carbon-carbon bond and regenerating the palladium(0) catalyst.

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition"]; PdII_Aryl [label="Ar-Pd(II)Ln-I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation"]; PdII_Coupling [label="Ar-Pd(II)Ln-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination"]; Product [label="Ar-R"]; ArylHalide [label="Ar-I", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R-B(OH)₂", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[R-B(OH)₃]⁻", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetal [style=invis]; Transmetal -> PdII_Coupling [label=""]; PdII_Coupling -> RedElim [style=invis]; RedElim -> Pd0 [label=""]; RedElim -> Product [label="Product Formation"]; ArylHalide -> OxAdd [label=""]; BoronicAcid -> Boronate [label="Activation"]; Base -> Boronate; Boronate -> Transmetal;

// Invisible edges for layout {rank=same; Pd0; ArylHalide;} {rank=same; PdII_Aryl; Boronate;} {rank=same; PdII_Coupling;} {rank=same; RedElim; Product;}

// Nodes Pd0 [label="Pd(0)Ln", fillcolor="#4285F4", fontcolor="#FFFFFF"]; OxAdd [label="Oxidative\nAddition"]; PdII_Aryl [label="Ar-Pd(II)Ln-I", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Transmetal [label="Transmetalation"]; PdII_Coupling [label="Ar-Pd(II)Ln-R", fillcolor="#FBBC05", fontcolor="#202124"]; RedElim [label="Reductive\nElimination"]; Product [label="Ar-R"]; ArylHalide [label="Ar-I", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; BoronicAcid [label="R-B(OH)₂", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Base [label="Base", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; Boronate [label="[R-B(OH)₃]⁻", shape=oval, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Pd0 -> OxAdd [style=invis]; OxAdd -> PdII_Aryl [label=""]; PdII_Aryl -> Transmetal [style=invis]; Transmetal -> PdII_Coupling [label=""]; PdII_Coupling -> RedElim [style=invis]; RedElim -> Pd0 [label=""]; RedElim -> Product [label="Product Formation"]; ArylHalide -> OxAdd [label=""]; BoronicAcid -> Boronate [label="Activation"]; Base -> Boronate; Boronate -> Transmetal;

// Invisible edges for layout {rank=same; Pd0; ArylHalide;} {rank=same; PdII_Aryl; Boronate;} {rank=same; PdII_Coupling;} {rank=same; RedElim; Product;}

} end_dot Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol

This protocol is a general guideline and may require optimization for specific boronic acids or esters.

Materials and Reagents

| Reagent | CAS Number | Recommended Grade | Supplier Example |

| 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine | N/A | >97% | Various |

| Arylboronic Acid or Ester | Varies | >98% | Various |

| Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0)) | 51364-51-3 | Catalyst grade | Sigma-Aldrich |

| XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) | 564483-18-7 | >98% | Sigma-Aldrich |

| Potassium Phosphate (K₃PO₄) | 7778-53-2 | Anhydrous, >98% | Sigma-Aldrich |

| 1,4-Dioxane | 123-91-1 | Anhydrous, >99.8% | Sigma-Aldrich |

| Deionized Water | 7732-18-5 | HPLC grade | Various |

Experimental Procedure

Step-by-Step Methodology:

-

Reaction Setup:

-

To a flame-dried Schlenk flask under an argon atmosphere, add 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine (1.0 mmol, 1.0 equiv), the desired arylboronic acid or ester (1.2 mmol, 1.2 equiv), and anhydrous potassium phosphate (2.5 mmol, 2.5 equiv).

-

In a separate vial, weigh the palladium precatalyst, Pd₂(dba)₃ (0.02 mmol, 2 mol%), and the phosphine ligand, XPhos (0.04 mmol, 4 mol%).

-

Add the catalyst and ligand to the Schlenk flask.

-

Evacuate and backfill the flask with argon three times to ensure an inert atmosphere.

-

-

Solvent Addition:

-

Add anhydrous, degassed 1,4-dioxane (5 mL) and deionized water (0.5 mL) to the reaction mixture via syringe. The use of a small amount of water can be beneficial for the dissolution of the base and can accelerate the transmetalation step.

-

-

Reaction Conditions:

-

Seal the Schlenk flask and place it in a preheated oil bath at 90-100 °C.

-

Stir the reaction mixture vigorously for 4-12 hours.

-

-

Reaction Monitoring:

-

Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

-

Workup:

-

Once the reaction is complete, cool the mixture to room temperature.

-

Dilute the reaction mixture with ethyl acetate (20 mL) and water (20 mL).

-

Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

-

Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

-

Purification:

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure coupled product.

-

Troubleshooting and Optimization

| Issue | Potential Cause | Suggested Solution |

| Low or No Conversion | Inactive catalyst or ligand. | Use a fresh batch of palladium precatalyst and ligand. Consider alternative bulky phosphine ligands such as SPhos or RuPhos.[6] |

| Ineffective base. | Switch to a stronger base like cesium carbonate (Cs₂CO₃). Ensure the base is anhydrous. | |

| Insufficient reaction temperature. | Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent. | |

| Side Product Formation | Homocoupling of the boronic acid. | Decrease the reaction temperature or use a less concentrated reaction mixture. Ensure a thoroughly deoxygenated solvent. |

| Protodeboronation of the boronic acid. | Use rigorously anhydrous and deoxygenated solvents. Minimize the amount of water in the reaction mixture. | |

| Difficulty in Purification | Co-elution of product and impurities. | Optimize the solvent system for column chromatography. Consider reverse-phase chromatography if the product is sufficiently polar. |

Safety Precautions

-

Handle all reagents and solvents in a well-ventilated fume hood.

-

Palladium compounds can be toxic and should be handled with care.

-

1,4-Dioxane is a flammable liquid and a potential carcinogen.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

The reaction should be conducted under an inert atmosphere to prevent the oxidation of the catalyst and ligand.

Conclusion

The Suzuki-Miyaura cross-coupling of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine provides a powerful and versatile method for the synthesis of novel, highly functionalized pyridine derivatives. The protocol outlined in this application note, utilizing a robust palladium/XPhos catalytic system, offers a reliable starting point for researchers in drug discovery and materials science. Careful attention to reagent quality, inert atmosphere techniques, and reaction monitoring will ensure successful and reproducible outcomes.

References

- (Reference to a general review on Suzuki-Miyaura coupling, if available

- (Reference to a paper on the use of bulky phosphine ligands in cross-coupling, if available

- (Reference to a paper on the coupling of electron-deficient heteroaryl halides, if available

- (Reference to a paper on the role of fluorine in medicinal chemistry, if available

- (Reference to a paper on the synthesis or application of trifluoromethylpyridines, if available

- (Reference to a paper discussing the mechanism of Suzuki coupling, if available

- (Reference to a paper with a similar experimental protocol, if available

- (Reference to a safety datasheet or relevant safety information for key reagents, if available

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Palladium-Catalyzed Aryldifluoromethylation of Aryl Halides with Aryldifluoromethyl Trimethylsilanes - PMC [pmc.ncbi.nlm.nih.gov]

- 5. tcichemicals.com [tcichemicals.com]

- 6. reddit.com [reddit.com]

Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions of 2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine

This guide provides detailed application notes and experimental protocols for the palladium-catalyzed cross-coupling reactions of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine. This highly functionalized pyridine core is a valuable building block in medicinal chemistry and materials science, owing to the unique electronic properties conferred by the difluoromethoxy and trifluoromethyl substituents.[1][2] The presence of an iodine atom at the 5-position provides a reactive handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various palladium-catalyzed reactions.

These protocols are designed for researchers, scientists, and drug development professionals, offering a blend of practical, step-by-step instructions and the underlying scientific rationale for the chosen experimental conditions.

Substrate Overview and Reactivity Considerations

The substrate, 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine, possesses a unique electronic profile that significantly influences its reactivity in palladium-catalyzed cross-coupling reactions. The pyridine nitrogen and the two fluorine-containing substituents are strongly electron-withdrawing, rendering the pyridine ring electron-deficient. This electronic characteristic enhances the susceptibility of the carbon-iodine bond to oxidative addition to a palladium(0) center, the crucial initial step in most cross-coupling catalytic cycles. However, the steric bulk of the substituents flanking the iodo group may necessitate the use of sterically demanding and electron-rich phosphine ligands to facilitate efficient catalysis.

Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of biaryl and related structures from an organoboron reagent and an organic halide.

Catalytic Cycle: Suzuki-Miyaura Coupling

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine with a generic arylboronic acid.

Materials:

-

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Arylboronic acid (1.2 equiv)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

-

2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (4 mol%)

-

Potassium phosphate (K₃PO₄) (2.0 equiv)

-

1,4-Dioxane, anhydrous

-

Water, degassed

Procedure:

-

To a dry Schlenk flask, add 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine, the arylboronic acid, Pd₂(dba)₃, XPhos, and K₃PO₄.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio of dioxane to water) via syringe.

-

Heat the reaction mixture to 80-100 °C and stir vigorously.

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

-

Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

-

Concentrate the solution under reduced pressure and purify the crude product by flash column chromatography on silica gel.

Data Summary: Suzuki-Miyaura Coupling of Related Iodopyridines

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Pd₂(dba)₃ (2) | XPhos (4) | K₃PO₄ (2) | Dioxane/H₂O | 100 | >85 |

| Pd(PPh₃)₄ (5) | - | K₂CO₃ (2) | Toluene/EtOH/H₂O | 90 | 70-90 |

| Pd(OAc)₂ (2) | SPhos (4) | Cs₂CO₃ (2) | Toluene/H₂O | 100 | >90 |

Note: Yields are typical for analogous electron-deficient iodopyridine substrates and may vary.

Heck Coupling: Arylation of Alkenes

The Heck reaction facilitates the coupling of an aryl halide with an alkene to form a substituted alkene, proving invaluable for the synthesis of complex organic molecules.

Catalytic Cycle: Heck Coupling

Caption: The catalytic cycle of the Heck cross-coupling reaction.

Experimental Protocol: Heck Coupling

This protocol outlines a general procedure for the Heck coupling of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine with an alkene (e.g., n-butyl acrylate).

Materials:

-

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Alkene (e.g., n-butyl acrylate) (1.5 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (5 mol%)

-

Tri(o-tolyl)phosphine (P(o-tolyl)₃) (10 mol%) (optional, but recommended)

-

Triethylamine (Et₃N) (2.0 equiv)

-

N,N-Dimethylformamide (DMF), anhydrous

Procedure:

-

In a sealed tube, dissolve 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine, Pd(OAc)₂, and P(o-tolyl)₃ in anhydrous DMF.

-

Add the alkene and triethylamine to the mixture.

-

Seal the tube and heat the reaction to 100-120 °C.

-

Monitor the reaction by GC-MS or LC-MS.

-

After completion, cool the reaction to room temperature and dilute with diethyl ether.

-

Wash the organic phase with water and brine, then dry over anhydrous magnesium sulfate.

-

Concentrate the solution and purify the product by column chromatography.

Data Summary: Heck Coupling of Related Aryl Halides

| Catalyst (mol%) | Ligand (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| Pd(OAc)₂ (2) | PPh₃ (4) | Et₃N (2) | DMF | 100 | 60-80 |

| PdCl₂(PPh₃)₂ (3) | - | K₂CO₃ (2) | DMA | 120 | 70-90 |

| Herrmann's catalyst (1) | - | NaOAc (2) | NMP | 130 | >80 |

Note: Conditions are generalized from reactions with similar electron-deficient aryl iodides.

Sonogashira Coupling: Synthesis of Aryl Alkynes

The Sonogashira coupling is a highly efficient method for the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[3]

Catalytic Cycle: Sonogashira Coupling

Caption: The catalytic cycles of the copper-co-catalyzed Sonogashira reaction.

Experimental Protocol: Sonogashira Coupling

A general protocol for the Sonogashira coupling of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine with a terminal alkyne is provided below. A copper-free variant is also described to mitigate the common side reaction of alkyne homocoupling (Glaser coupling).[4]

Protocol A: Copper-Cocatalyzed Sonogashira Coupling

Materials:

-

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (2 mol%)

-

Copper(I) iodide (CuI) (4 mol%)

-

Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3.0 equiv)

-

Tetrahydrofuran (THF), anhydrous and degassed

Procedure:

-

To a dry Schlenk flask, add PdCl₂(PPh₃)₂ and CuI.

-

Evacuate and backfill with an inert atmosphere three times.

-

Add a solution of 2-(difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine in anhydrous, degassed THF.

-

Add the terminal alkyne and the amine base via syringe.

-

Stir the reaction at room temperature or with gentle heating (40-60 °C).

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, filter the reaction mixture through a pad of celite, washing with THF or ethyl acetate.

-

Concentrate the filtrate and purify the residue by column chromatography.

Protocol B: Copper-Free Sonogashira Coupling [4]

Materials:

-

2-(Difluoromethoxy)-5-iodo-3-(trifluoromethyl)pyridine (1.0 equiv)

-

Terminal alkyne (1.2 equiv)

-

Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

-

SPhos (4 mol%)

-

Cesium carbonate (Cs₂CO₃) (2.0 equiv)

-

1,4-Dioxane, anhydrous and degassed

Procedure:

-

Follow the setup procedure as in Protocol A, using the specified reagents.

-

Heat the reaction to 60-80 °C.

-

Workup and purification are similar to Protocol A.

Data Summary: Sonogashira Coupling of Related Iodopyridines

| Catalyst (mol%) | Co-catalyst (mol%) | Base (equiv) | Solvent | Temp (°C) | Yield (%) |

| PdCl₂(PPh₃)₂ (2) | CuI (4) | Et₃N (3) | THF | RT-50 | 75-95 |

| Pd(PPh₃)₄ (3) | CuI (5) | DIPA (3) | DMF | 60 | 80-95 |

| Pd(OAc)₂ (2) / SPhos (4) | - | Cs₂CO₃ (2) | Dioxane | 80 | 70-90 |

Note: Copper-free conditions may be advantageous to minimize alkyne homocoupling.[4]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds, with broad applications in pharmaceutical and materials chemistry.[5]

Catalytic Cycle: Buchwald-Hartwig Amination

Caption: The catalytic cycle of the Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination